Ethyl 4-bromocrotonate Ethyl 4-bromocrotonate
Brand Name: Vulcanchem
CAS No.: 6065-32-3
VCID: VC3788660
InChI: InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+
SMILES: CCOC(=O)C=CCBr
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol

Ethyl 4-bromocrotonate

CAS No.: 6065-32-3

Cat. No.: VC3788660

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromocrotonate - 6065-32-3

Specification

CAS No. 6065-32-3
Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
IUPAC Name ethyl (E)-4-bromobut-2-enoate
Standard InChI InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+
Standard InChI Key FHGRPBSDPBRTLS-ONEGZZNKSA-N
Isomeric SMILES CCOC(=O)/C=C/CBr
SMILES CCOC(=O)C=CCBr
Canonical SMILES CCOC(=O)C=CCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

Ethyl 4-bromocrotonate is formally named ethyl (EE)-4-bromobut-2-enoate, reflecting its (EE)-stereochemistry at the double bond between carbons 2 and 3 . The bromine atom occupies the terminal position of the crotonate chain, creating a polarized structure that enhances electrophilic reactivity. Key identifiers include:

  • IUPAC Name: Ethyl (EE)-4-bromobut-2-enoate

  • SMILES: CCOC(=O)C=CCBr\text{CCOC(=O)C=CCBr}

  • InChIKey: FHGRPBSDPBRTLS-ONEGZZNKSA-N

The (EE)-configuration is critical for its reactivity in cross-coupling reactions, as the trans arrangement of substituents stabilizes transition states in catalytic cycles .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinyl proton (δ6.87.2\delta \approx 6.8–7.2 ppm) and bromine-coupled methylene group (δ3.43.8\delta \approx 3.4–3.8 ppm) . Density functional theory (DFT) calculations predict a dipole moment of 2.83.2D2.8–3.2 \, \text{D}, aligning with its polar nature .

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Ethyl 4-bromocrotonate is a light yellow to brown liquid at room temperature, with the following physical constants :

PropertyValue
Boiling Point94–95 °C at 12 mmHg
Density (25 °C)1.402 g/mL
Refractive Index (nn)1.493
Flash Point207 °F (97 °C)
Solubility in WaterInsoluble
Solubility in OrganicsChloroform, Methanol (sparing)

The compound’s low water solubility (<0.1 g/L) and moderate volatility make it suitable for reactions in nonpolar solvents like dichloromethane or tetrahydrofuran .

Stability and Reactivity

Ethyl 4-bromocrotonate is light-sensitive and degrades under prolonged UV exposure, necessitating storage at 2–8°C in amber glass . It reacts vigorously with strong bases (e.g., NaOH) via ester hydrolysis and with oxidizing agents, producing brominated byproducts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves the esterification of 4-bromocrotonic acid with ethanol under acidic catalysis :

BrCH2CH=CHCOOH+C2H5OHH+BrCH2CH=CHCOOC2H5+H2O\text{BrCH}_2\text{CH=CHCOOH} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{BrCH}_2\text{CH=CHCOOC}_2\text{H}_5 + \text{H}_2\text{O}

Yields typically reach 70–85% after purification by vacuum distillation .

Technical-Grade Manufacturing

Industrial production uses continuous-flow reactors to enhance efficiency, with technical-grade material (75–80% purity) marketed for large-scale applications . Key impurities include unreacted 4-bromocrotonic acid and ethyl bromoacetate, which are removed via fractional crystallization .

Applications in Organic Synthesis and Pharmaceuticals

Cross-Coupling Reactions

The bromine atom in ethyl 4-bromocrotonate participates in Suzuki-Miyaura couplings with arylboronic acids, forming biaryl structures central to drug discovery . For example, it is a precursor to neratinib impurity 26, a tyrosine kinase inhibitor intermediate .

Cycloadditions and Heterocycle Synthesis

In Diels-Alder reactions, the compound acts as a dienophile, yielding bicyclic esters used in agrochemicals (e.g., pyrethroid analogs) . Recent studies highlight its role in synthesizing γ-lactams via [2+2] photocycloadditions .

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